molecular formula C13H25NO2 B1485762 1-{[Cyclohexyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol CAS No. 2150200-44-3

1-{[Cyclohexyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol

Cat. No. B1485762
CAS RN: 2150200-44-3
M. Wt: 227.34 g/mol
InChI Key: XMKXFGGUUWTCGI-UHFFFAOYSA-N
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Description

The compound “1-{[Cyclohexyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol” is a complex organic molecule. It contains a cyclobutanol group, which is a four-membered carbon ring with a hydroxyl (-OH) group attached. It also has a cyclohexyl group (a six-membered carbon ring), and a 2-hydroxyethylamino group attached to the cyclobutanol ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclobutanol and cyclohexyl rings would likely contribute to the overall stability of the molecule .

Scientific Research Applications

Synthesis and Characterization

Small-Ring Compounds Synthesis

Research on cyclobutane derivatives has explored methods for preparing cyclobutanone, cyclobutanol, and other small-ring compounds from methylenecyclobutane. These compounds are synthesized through various reactions, including oxidation and cleavage processes, highlighting the versatility of cyclobutane-based compounds in synthetic organic chemistry (Roberts & Sauer, 1949).

Enantioselective Syntheses

Studies have also focused on the enantioselective synthesis of cyclobutane derivatives, such as the first bis(cyclobutane) β-dipeptides, demonstrating the potential of these compounds in the development of novel peptidomimetics and pharmaceutical intermediates (Izquierdo et al., 2002).

Applications in Medicinal Chemistry and Material Science

Antioxidant and Enzyme Inhibition

Transition metal complexes of novel amino acid bearing Schiff base ligands, including cyclobutane derivatives, have been synthesized and studied for their antioxidant properties and selective enzyme inhibitory activities. These studies underline the potential medicinal applications of cyclobutane derivatives in treating diseases where oxidative stress and enzyme regulation play a critical role (Ikram et al., 2015).

properties

IUPAC Name

1-[[cyclohexyl(2-hydroxyethyl)amino]methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c15-10-9-14(11-13(16)7-4-8-13)12-5-2-1-3-6-12/h12,15-16H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKXFGGUUWTCGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CCO)CC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[Cyclohexyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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